![molecular formula C16H16Cl2N2O2 B6115849 N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea](/img/structure/B6115849.png)
N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea
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Overview
Description
N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea, also known as DCPU, is a chemical compound that has gained attention in the scientific community for its potential use as an anticancer agent. DCPU belongs to the class of urea derivatives and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea involves the inhibition of tubulin polymerization, which is essential for cell division. N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea has also been shown to possess anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea is its selectivity towards cancer cells, which reduces the risk of side effects commonly associated with chemotherapy. However, N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea has poor solubility in water, which can limit its effectiveness in vivo. Furthermore, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea.
Future Directions
Further research is needed to optimize the synthesis of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea and improve its solubility in water. In addition, studies should be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea in vivo. Furthermore, the potential of N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea as a combination therapy with other anticancer agents should be explored.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with 2-ethoxybenzaldehyde, followed by the addition of urea and catalytic amounts of acid. The product is then purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines including breast, lung, and colon cancer cells. In addition, N-(3,4-dichlorophenyl)-N'-(2-ethoxybenzyl)urea has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2-ethoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-2-22-15-6-4-3-5-11(15)10-19-16(21)20-12-7-8-13(17)14(18)9-12/h3-9H,2,10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWAHRNCGBZFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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